molecular formula C8H9NO4 B1664145 4-Maleimidobutyric acid CAS No. 57078-98-5

4-Maleimidobutyric acid

Cat. No. B1664145
CAS RN: 57078-98-5
M. Wt: 183.16 g/mol
InChI Key: NCPQROHLJFARLL-UHFFFAOYSA-N
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Description

4-Maleimidobutyric acid, also known as 4-(2,5-dioxo-2H-pyrrol-1(5H)-yl)butanoic acid, contains a maleimide group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Synthesis Analysis

During the synthesis of UCS1025A, a chromatography-free preparation of 4-maleimidobutyric acid was developed on a one-mole scale . Maleimidoalkanoic acids and their activated derivatives, such as their N-hydroxysuccinimide esters, are important, though expensive, linkers for the conjugation of biomolecules .


Molecular Structure Analysis

The empirical formula of 4-Maleimidobutyric acid is C8H9NO4 . It has a molecular weight of 183.16 .


Chemical Reactions Analysis

The terminal carboxylic acid of 4-Maleimidobutyric acid can react with primary amine groups in the presence of activators to form a stable amide bond .


Physical And Chemical Properties Analysis

4-Maleimidobutyric acid is a solid at 20°C . It should be stored at a temperature between 0-10°C .

Scientific Research Applications

Synthesis and Biomolecular Conjugation

4-Maleimidobutyric acid is prominently used in the synthesis of maleimides and related compounds. It serves as a crucial linker for biomolecule conjugation, particularly in large-scale preparations. This is illustrated in the development of a chromatography-free method for synthesizing 4-maleimidobutyric acid, highlighting its role in facilitating the conjugation of biomolecules (Figueiredo et al., 2008).

Enzymatic Inactivation Studies

4-Maleimidobutyric acid derivatives, such as N-(1-pyrene)maleimide, have been used to study the inactivation of enzymes like 4-aminobutyrate aminotransferase. This enzyme's inactivation was monitored using fluorescence spectroscopy, revealing the critical role of certain residues in the enzyme's activity. The use of maleimide derivatives in such studies aids in understanding enzyme functionality and inhibition (Choi & Churchich, 1985).

Biochemical Conjugate Synthesis

The versatility of 4-maleimidobutyric acid extends to the preparation of maleimido acids and maleoyl derivatives of peptides. These compounds are useful for synthesizing peptides with maleimide groups, which can then be utilized in a wide range of biochemical conjugates. This application is significant in the field of bioconjugation chemistry, where precise modifications of biomolecules are crucial (Keller & Rudinger, 1975).

Polymer Synthesis

In polymer science, 4-maleimidobutyric acid is used in the synthesis of novel monomers and copolymers, for example, in the creation of tributyltin carboxylate maleimide monomers. These monomers are further copolymerized to develop materials with specific characteristics like solubility and thermal stability, demonstrating the compound's utility in advanced material synthesis (Găină & Gaina, 2009).

Fire and Heat Resistant Materials

4-Maleimidobutyric acid derivatives are also employed inthe production of fire and heat-resistant laminating resins. By reacting 4-aminophenoxy cyclotriphosphazenes with maleic anhydride to produce maleamic acids and then converting them to maleimides, polymers with high limiting oxygen indices and char yields are obtained. These polymers are particularly useful in applications requiring heat and fire resistance, such as fabric impregnants (Kumar, Fohlen, & Parker, 1983).

Therapeutic Effects in Proteostasis

4-Phenylbutyric acid, a related compound, has been studied for its role in maintaining proteostasis. It acts as a chemical chaperone, preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress. This property is significant in understanding protein folding mechanisms and potential therapeutic applications in various pathologies (Kolb et al., 2015).

Biosynthesis from Methane

Innovative research has explored the biosynthesis of 4-hydroxybutyrate, a chemically related compound, from methane. This involves engineering specific pathways in Methylosinus trichosporium OB3b, a type II methanotroph, to synthesize 4-hydroxybutyrate and its copolymers, demonstrating the potential of methane as a feedstock for bioplastic production (Nguyen & Lee, 2021).

Safety And Hazards

4-Maleimidobutyric acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Maleimidobutyric acid may be used as a spacer in the construction of drug and other types of bioconjugates . It is used with N-hydroxysuccinimide ester as a bifunctional cross-linking agent . It is a modification reagent for thiol groups in proteins . This suggests potential future applications in the field of drug development and bioconjugation .

properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-6-3-4-7(11)9(6)5-1-2-8(12)13/h3-4H,1-2,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPQROHLJFARLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392183
Record name 4-Maleimidobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Maleimidobutyric acid

CAS RN

57078-98-5
Record name 4-Maleimidobutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57078-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Maleimidobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Maleimidobutyric acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ96MF9P4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

20.0 g (193.9 mmol) of 4-aminobutyric acid is mixed with 19 g of maleic acid anhydride, 290 ml of acetic acid, and it is heated for 4 hours in an oil bath at 130° C. It is azeotropically concentrated by evaporation with repeated addition of toluene, the residue is dissolved in dichloromethane and purified by chromatography on fine silica gel. 17.1 g (93.4 mmol, 48%) of the title compound is isolated as a crystalline solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
360
Citations
RM de Figueiredo, P Oczipka, R Froehlich… - …, 2008 - thieme-connect.com
… Synthesis of 4-Maleimidobutyric Acid and Related Maleimides … During our synthesis of UCS1025A, we have developed a chromatography-free preparation of 4-maleimidobutyric acid …
Number of citations: 33 www.thieme-connect.com
W Cai, X Chen - Nature protocols, 2008 - nature.com
… Conjugation of the thiolated RGD peptide to the QDs was achieved through a heterobifunctional linker, 4-maleimidobutyric acid N-succinimidyl ester. Competitive cell binding assay, …
Number of citations: 257 www.nature.com
M Schubert, C Förster, R Bergmann, S Vonhoff… - Journal of Labelled …, 2011 - hzdr.de
… was a) modified with 1,4,7 triazacyclononane-1,4,7-triacetic acid (NOTA), b) modified with maleimide moieties by conjugation of the bifunctional cosslinker 4 maleimidobutyric acid N-…
Number of citations: 0 www.hzdr.de
M Pribylova, M Dvorakova, V Hanusova… - International journal of …, 2011 - Elsevier
… 4-Maleimidobutyric acid and chloroacetic acid served as spacers. The structures of the prepared derivatives were analysed by NMR and HR-MS. The conjugates MP264 and MP265 …
Number of citations: 12 www.sciencedirect.com
JA Hrabie, JE Saavedra, PP Roller… - Bioconjugate …, 1999 - ACS Publications
… Michael reaction of the methoxymethyl-protected monodiazeniumdiolate of piperazine (MOM-PIPERAZI/NO) with 4-maleimidobutyric acid followed by its conversion to the N-hydroxy-…
Number of citations: 40 pubs.acs.org
E Azemi, WR Stauffer, MS Gostock, CF Lagenaur… - Acta biomaterialia, 2008 - Elsevier
… Silane chemistry and the heterobifunctional coupling agent 4-maleimidobutyric acid N-hydroxysuccinimide ester (GMBS) were used to covalently bind these two biomolecules onto the …
Number of citations: 112 www.sciencedirect.com
K Peneva, G Mihov, F Nolde, S Rocha… - Angewandte …, 2008 - Wiley Online Library
… Compound 2 was treated with 4-maleimidobutyric acid N-succinimidyl ester (GMBS) in dry DMF in the presence of triethylamine to give 3 in high yield (Scheme 1 a). N-…
Number of citations: 155 onlinelibrary.wiley.com
R Wu, LP Jiang, JJ Zhu, J Liu - Langmuir, 2019 - ACS Publications
… studied and compared, including tris(2-carboxyethyl)phosphine hydrochloride (TCEP), 3-(2-pyridyldithio)propionic acid N-hydroxysuccinimide ester (SPDP), 4-maleimidobutyric acid N-…
Number of citations: 22 pubs.acs.org
X Zhao, F Pan, L Garcia-Gancedo… - Journal of The …, 2012 - royalsocietypublishing.org
… studies of antibody adsorption on hydrophobic C8 (octyltrimethoxysilane) surface and chemical attachment of antibody on (3-mercaptopropyl)trimethoxysilane/4-maleimidobutyric acid N…
Number of citations: 60 royalsocietypublishing.org
RN Stepanenko, YE Tsvetkov, EA Khatuntseva… - Doklady Biological …, 2007 - Springer
… To introduce the maleimide fragment, the amino group of trisaccharide 5 was acetylated by activated ester of 4-maleimidobutyric acid 6, which resulted in the formation of maleimide …
Number of citations: 5 link.springer.com

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